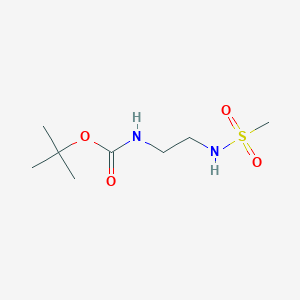

N-BOC-N'-Mesyl ethylenediamine

Description

BenchChem offers high-quality N-BOC-N'-Mesyl ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-BOC-N'-Mesyl ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)9-5-6-10-15(4,12)13/h10H,5-6H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRDGAKDKNAPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677717 | |

| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190044-23-5 | |

| Record name | tert-Butyl {2-[(methanesulfonyl)amino]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of N-BOC-N'-Mesyl Ethylenediamine: A Key Orthogonally Protected Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Orthogonal Protection in Complex Amine Synthesis

In the landscape of modern medicinal chemistry and drug development, the precise construction of complex molecules is paramount. Diamine scaffolds, particularly the ethylenediamine motif, are ubiquitous in biologically active compounds. However, the similar reactivity of the two nitrogen atoms presents a significant challenge for their selective functionalization. This guide delves into the synthesis and properties of N-BOC-N'-Mesyl ethylenediamine, an invaluable building block that addresses this challenge through orthogonal protection.

The strategic placement of a tert-butyloxycarbonyl (BOC) group on one nitrogen atom and a mesyl (methanesulfonyl) group on the other provides chemists with exquisite control over the synthetic route. The BOC group is labile under acidic conditions, while the mesyl group is a stable electron-withdrawing group that can be cleaved under specific reducing conditions, or more commonly, acts as a permanent protecting group or a directing group in subsequent reactions. This orthogonal nature allows for the sequential and selective modification of each nitrogen atom, paving the way for the synthesis of unsymmetrical molecules and diverse compound libraries for high-throughput screening.[1] This controlled, stepwise approach is fundamental for establishing structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This technical guide provides a comprehensive overview of the synthesis of N-BOC-N'-Mesyl ethylenediamine, detailing the preparation of the key intermediate, N-Boc-ethylenediamine, and the subsequent mesylation. It also compiles the known physicochemical and spectroscopic properties of these compounds, offering a practical resource for researchers in the field.

Synthesis of N-BOC-N'-Mesyl Ethylenediamine: A Two-Step Approach

The synthesis of N-BOC-N'-Mesyl ethylenediamine is most effectively achieved through a two-step sequence, as illustrated below. This approach ensures high selectivity and yields a pure final product.

Caption: Synthetic workflow for N-BOC-N'-Mesyl ethylenediamine.

Step 1: Synthesis of N-Boc-ethylenediamine

The critical first step is the selective mono-BOC protection of ethylenediamine. Several methods have been reported to achieve this with high selectivity, minimizing the formation of the di-BOC protected byproduct.[2]

Protocol 1: Slow Addition Method

This protocol relies on the slow addition of di-tert-butyl dicarbonate to an excess of ethylenediamine to favor mono-substitution.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (e.g., 5 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM.

-

Add the di-tert-butyl dicarbonate solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine to remove excess ethylenediamine and other water-soluble byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-ethylenediamine.

-

The crude product can be purified by silica gel column chromatography to obtain the pure product.

Protocol 2: Acid-Mediated Method

This method involves the in-situ mono-protonation of ethylenediamine, rendering one amine group less nucleophilic and thus favoring mono-BOC protection.[3]

Experimental Protocol:

-

To a solution of ethylenediamine (1 equivalent) in methanol (MeOH) at 0 °C, slowly add one equivalent of a methanolic HCl solution.

-

Stir the mixture for 15-30 minutes at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1 equivalent) in MeOH to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue is then treated with a base (e.g., 2N NaOH) and extracted with an organic solvent (e.g., DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-ethylenediamine.

Characterization of N-Boc-ethylenediamine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆N₂O₂ | [4] |

| Molecular Weight | 160.21 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 72-80 °C at 0.1 mmHg | [5] |

| Density | 1.012 g/mL at 20 °C | [5] |

Spectroscopic Data of N-Boc-ethylenediamine:

-

¹H NMR (CDCl₃, 300 MHz) δ: 5.18 (br s, 1H, NHCO), 3.09 (q, J = 6.0 Hz, 2H), 2.78 (t, J = 6.0 Hz, 2H), 1.37 (s, 9H, C(CH₃)₃), 1.23 (br s, 2H, NH₂).[6]

-

¹³C NMR (CDCl₃, 125 MHz) δ: 156.1, 78.9, 42.2, 41.7, 28.2.[6]

-

IR (film) ν (cm⁻¹): 3350, 2977, 1693, 1524, 1391, 1366, 1252, 1172.[6]

-

Mass Spectrum (FAB): m/z 161 (MH⁺).[6]

Step 2: Mesylation of N-Boc-ethylenediamine

The second step involves the sulfonylation of the free primary amine of N-Boc-ethylenediamine with methanesulfonyl chloride (MsCl) in the presence of a base to yield N-BOC-N'-Mesyl ethylenediamine.

Proposed Experimental Protocol (based on analogous reactions):

-

Dissolve N-Boc-ethylenediamine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of methanesulfonyl chloride (1.0-1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, N-BOC-N'-Mesyl ethylenediamine, can be purified by silica gel column chromatography.

Physicochemical and Spectroscopic Properties of N-BOC-N'-Mesyl Ethylenediamine

| Property | Value | Source(s) |

| CAS Number | 1190044-23-5 | [7] |

| Molecular Formula | C₈H₁₈N₂O₄S | [3] |

| Molecular Weight | 238.31 g/mol | [3] |

| Purity | ≥95% | [3] |

| Storage | Room temperature, dry, sealed | [3] |

Predicted Spectroscopic Data:

Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated for N-BOC-N'-Mesyl ethylenediamine:

-

¹H NMR: Protons on the ethylenediamine backbone would appear as multiplets in the 3.0-3.5 ppm region. The BOC group protons would be a singlet at around 1.4 ppm, and the mesyl group protons would be a singlet around 2.9-3.0 ppm. The NH protons would appear as broad singlets.

-

¹³C NMR: Carbon signals for the ethylenediamine backbone would be expected in the 40-50 ppm range. The BOC carbonyl carbon would be around 156 ppm, the quaternary carbon of the t-butyl group around 80 ppm, and the methyl carbons of the t-butyl group around 28 ppm. The mesyl methyl carbon would appear around 35-40 ppm.

-

IR: Characteristic peaks would include N-H stretching around 3300-3400 cm⁻¹, C=O stretching of the carbamate at approximately 1700 cm⁻¹, and S=O stretching of the sulfonamide around 1320 and 1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or related fragments, such as the loss of the BOC group.

Applications in Drug Discovery and Organic Synthesis

The utility of N-BOC-N'-Mesyl ethylenediamine lies in its capacity to serve as a versatile and strategically protected building block. Its applications span various areas of chemical and pharmaceutical research:

-

Synthesis of Un-symmetrical Ligands and Scaffolds: The orthogonal protecting groups allow for the sequential introduction of different functionalities at either nitrogen atom, enabling the synthesis of complex, non-symmetrical molecules. This is particularly valuable in the development of ligands for receptors and enzymes where specific spatial arrangements of substituents are crucial for activity.[1]

-

Peptidomimetics and Solid-Phase Synthesis: This building block can be incorporated into peptide sequences or used in the construction of peptidomimetics to introduce a flexible or constrained linker. The BOC group is compatible with standard solid-phase peptide synthesis (SPPS) conditions, allowing for its integration into automated synthesis workflows.

-

Combinatorial Chemistry and Library Synthesis: The ability to selectively deprotect and functionalize each end of the ethylenediamine spacer makes N-BOC-N'-Mesyl ethylenediamine an ideal starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

-

Development of Bioactive Compounds: As a key intermediate, it is employed in the synthesis of various bioactive compounds, including protease inhibitors and other therapeutic agents where controlled nitrogen reactivity is essential.[3]

Caption: Key application areas of N-BOC-N'-Mesyl ethylenediamine.

Conclusion

N-BOC-N'-Mesyl ethylenediamine stands out as a strategically important building block for organic synthesis, particularly in the realm of drug discovery. Its orthogonal protecting groups provide chemists with the flexibility and control required for the construction of complex and diverse molecular architectures. While detailed experimental data for the final compound remains to be widely published, the well-established synthetic routes for its precursor and analogous compounds provide a solid foundation for its preparation and use in the laboratory. As the demand for novel and sophisticated molecular scaffolds continues to grow, the utility of such precisely engineered building blocks will undoubtedly expand.

References

-

ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MySkinRecipes. N-Boc-N'-Mesyl ethylenediamine. Retrieved from [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). Retrieved from [Link]

-

PubChem. N-BOC-ethylenediamine. Retrieved from [Link]

- Google Patents. Synthesis method of N-BOC-ethylenediamine.

-

SpectraBase. N-Boc-ethylenediamine. Retrieved from [Link]

- Google Patents. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

Sources

- 1. N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. N-Boc-N'-Mesyl ethylenediamine [myskinrecipes.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

"synthesis of mono-Boc protected ethylenediamine"

An In-Depth Technical Guide to the Synthesis of Mono-Boc Protected Ethylenediamine

Abstract

N-tert-butoxycarbonyl-ethylenediamine (mono-Boc-ethylenediamine) is a cornerstone building block in modern organic synthesis, particularly within pharmaceutical and materials science research. Its bifunctional nature, featuring a protected primary amine and a free primary amine, allows for sequential and controlled derivatization, making it an invaluable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the prevalent synthetic strategies for preparing mono-Boc-ethylenediamine, with a focus on the underlying chemical principles, practical experimental protocols, and comparative analysis of methodologies. We delve into the nuances of achieving selective mono-protection of a symmetric diamine, a classic challenge in synthetic chemistry, and offer field-proven insights to guide researchers toward successful and scalable syntheses.

The Synthetic Challenge: Selectivity in Symmetry

Ethylenediamine, a simple C2-building block, possesses two nucleophilic primary amine groups of identical reactivity. The primary challenge in its mono-functionalization lies in preventing the formation of the di-substituted byproduct, N,N'-di-Boc-ethylenediamine.[1] Traditional approaches, such as the slow addition of the protecting agent to a large excess of the diamine, often suffer from low yields and create difficult purification challenges. More sophisticated strategies are therefore required to achieve high selectivity and yield, especially for large-scale preparations.[2][3]

Strategic Approaches to Mono-Boc Protection

Several methodologies have been developed to address the challenge of selective mono-protection. These can be broadly categorized into two main strategies: direct protection under controlled conditions and in situ mono-protonation to differentiate the two amine functionalities.

Method 1: The Direct Stoichiometric Approach

The most straightforward method involves the direct reaction of ethylenediamine with di-tert-butyl dicarbonate ((Boc)₂O). To favor mono-protection, a large excess of ethylenediamine is typically used to statistically favor the reaction of (Boc)₂O with an unprotected diamine molecule.

Causality Behind Experimental Choices:

-

Excess Diamine: Using a significant excess of ethylenediamine increases the probability that a molecule of (Boc)₂O will encounter an unreacted diamine rather than a mono-protected one. However, this approach is not always practical for more valuable diamines.[1]

-

Slow Addition: A slow, controlled addition of (Boc)₂O helps to maintain a low local concentration of the protecting agent, further minimizing the formation of the di-protected byproduct.[1]

-

Solvent Choice: The reaction is typically carried out in a solvent that can dissolve both the diamine and the (Boc)₂O, such as dichloromethane (DCM) or methanol.

While simple in principle, this method often results in a mixture of mono- and di-protected products, necessitating careful purification, typically by column chromatography.[1][4]

Method 2: The Mono-Protonation Strategy: A Paradigm of Selectivity

A more elegant and highly efficient approach involves the in situ differentiation of the two amine groups by mono-protonation. By adding one equivalent of a strong acid, one of the amine groups is converted into its non-nucleophilic ammonium salt, leaving the other free to react with (Boc)₂O.[2][5][6]

The Underlying Principle:

The mono-protonated ethylenediamine exists in equilibrium with the free diamine and the di-protonated species. However, the mono-protonated form is the dominant species in solution when one equivalent of acid is used.[2] The free amine of this species is then selectively acylated by (Boc)₂O.

Figure 1: Mono-protonation strategy for selective Boc protection.

Various sources of acid can be employed, each with its own practical considerations:

-

Hydrogen Chloride (HCl) Gas: Bubbling a precise amount of HCl gas through a solution of the diamine is a highly effective method.[2][7] However, it requires specialized equipment and careful handling of the corrosive and toxic gas.

-

In situ Generation of HCl: A more convenient approach is the in situ generation of HCl from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an anhydrous alcohol solvent like methanol.[8][9] Me₃SiCl is often preferred due to its ease of handling as a liquid.[8]

This mono-protonation strategy is highly scalable and often allows for the isolation of the mono-Boc-protected product in high yield and purity without the need for tedious chromatographic purification.[2]

Method 3: Alternative Boc-Transfer Reagents

Another strategy to enhance selectivity involves the use of alternative Boc-donating reagents that are less reactive than (Boc)₂O. A notable example is tert-butyl (p-nitrophenyl) carbonate.[10][11]

Rationale:

This reagent is prepared by reacting p-nitrophenol with (Boc)₂O.[10] The p-nitrophenoxide is a good leaving group, but the overall reactivity of the carbonate is attenuated compared to the anhydride. This can lead to a more controlled reaction with ethylenediamine, improving the yield of the mono-protected product. This method is particularly highlighted in patent literature for its suitability for industrial-scale production due to potentially fewer byproducts and simpler operations.[10][11]

Comparative Analysis of Synthetic Methodologies

| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Scalability |

| Direct Stoichiometric | Ethylenediamine (excess), (Boc)₂O | 40-60% | Simple procedure. | Low yield, formation of di-Boc byproduct, requires chromatography. | Moderate |

| Mono-Protonation (HCl gas) | Ethylenediamine, HCl gas, (Boc)₂O | 80-95%[2] | High yield and selectivity, often no chromatography needed.[2] | Requires handling of hazardous HCl gas. | Excellent |

| Mono-Protonation (Me₃SiCl) | Ethylenediamine, Me₃SiCl, (Boc)₂O | 65-85%[8] | Convenient in situ HCl generation, good yield.[8] | Me₃SiCl is moisture sensitive. | Excellent |

| Alternative Reagent | Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | 82-86%[10] | High yield, suitable for industrial production.[10] | Requires pre-synthesis of the Boc-transfer reagent. | Excellent |

Experimental Protocols

Protocol 1: Mono-Protonation using in situ HCl from Chlorotrimethylsilane (Me₃SiCl)

This protocol is adapted from methodologies that prioritize safety and convenience while maintaining high yields.[8][9]

Materials:

-

Ethylenediamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol and cool the flask to 0 °C in an ice bath.

-

Slowly add ethylenediamine (1.2 equivalents) to the cooled methanol with stirring.

-

To this solution, add chlorotrimethylsilane (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. A white precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

-

Add water (a small amount, e.g., 1 mL per 10 mmol of diamine) to the mixture.

-

Add a solution of (Boc)₂O (1.0 equivalent) in methanol dropwise to the reaction mixture at room temperature.

-

Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add water to the residue and wash with diethyl ether to remove any unreacted diamine and di-Boc byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product from the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield mono-Boc-ethylenediamine as a colorless oil or a white solid.

Figure 2: Experimental workflow for the Me₃SiCl-mediated synthesis.

Protocol 2: Large-Scale Synthesis via HCl Gas Mono-Protonation

This protocol is based on a reported facile route for multigram scale synthesis.[2][7]

Materials:

-

Ethylenediamine

-

Anhydrous Methanol (MeOH)

-

Hydrogen Chloride (HCl) gas

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, cool 150 mL of anhydrous methanol to 0 °C.

-

Carefully bubble HCl gas (17 g, 0.466 mol) into the cooled methanol with stirring for approximately 15 minutes.

-

Stir the resulting methanolic HCl solution for an additional 15 minutes at room temperature.

-

In a separate flask, cool ethylenediamine (28 g, 0.466 mol) to 0 °C.

-

Carefully add the methanolic HCl solution to the ethylenediamine at 0 °C.

-

Allow the mixture to stir at room temperature for 15 minutes, then add 50 mL of water and stir for another 30 minutes.

-

Add a solution of (Boc)₂O (101 g, 0.466 mol) in 200 mL of methanol to the reaction mixture over 10 minutes at room temperature.

-

Stir the resultant solution for 1 hour.

-

Concentrate the mixture in vacuo.

-

Add diethyl ether (2 x 300 mL) to the residue to remove unreacted diamine.

-

Treat the residue with 2N NaOH solution (500 mL).

-

Extract the product with DCM (3 x 300 mL).

-

Combine the organic extracts, wash with brine (300 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the mono-Boc product. This method has been reported to yield the product in 87% with over 97% purity by HPLC.[2]

Purification and Characterization

Purification:

-

Work-up: For the mono-protonation methods, a simple acid-base work-up is often sufficient to isolate a pure product.[2] Washing the crude reaction mixture with a non-polar solvent like diethyl ether can remove the di-Boc byproduct, which is more soluble in non-polar solvents.

-

Column Chromatography: If necessary, for instance after a direct stoichiometric reaction, purification can be achieved by column chromatography on silica gel. A mobile phase of ethyl acetate or a mixture of chloroform and methanol (e.g., 5% methanol in chloroform) can be effective.[4][12] The use of triethylamine in the mobile phase has also been suggested to prevent the product from sticking to the silica gel.[4]

Characterization:

The identity and purity of the synthesized mono-Boc-ethylenediamine should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): Expected signals include a singlet for the Boc group protons (around 1.45 ppm), and multiplets for the methylene protons and the amine protons.

-

¹³C NMR (CDCl₃): Key signals are expected for the carbons of the Boc group (around 28.5 ppm and 79.2 ppm), the carbamate carbonyl (around 156.3 ppm), and the two methylene carbons (around 41.8 and 43.2 ppm).[2]

-

Mass Spectrometry (FAB or ESI): The molecular ion peak [M+H]⁺ is expected at m/z = 161.1.[2]

Conclusion

The synthesis of mono-Boc-protected ethylenediamine is a well-established yet nuanced process that is fundamental to many areas of chemical research. While direct protection offers a simple entry point, the mono-protonation strategy stands out as a superior method in terms of yield, selectivity, and scalability. The choice of the HCl source, either as a gas or generated in situ from reagents like Me₃SiCl, allows for flexibility depending on the laboratory's capabilities. By understanding the chemical principles behind these methodologies and adhering to detailed, validated protocols, researchers can reliably and efficiently produce this versatile building block for their synthetic endeavors.

References

-

Lee, D. W., & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Available at: [Link]

- CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents. (2021).

-

WIPO Patentscope. (2021). 112979501 Synthesis method of N-BOC-ethylenediamine. Available at: [Link]

-

ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? Available at: [Link]

-

Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines: Synthetic Communications: Vol 37, No 5. Available at: [Link]

-

Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-29. Available at: [Link]

-

ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. Available at: [Link]

-

Bhattacharya, S., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of some novel Schiff bases. Der Pharma Chemica, 3(3), 174-188. Available at: [Link]

-

Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]

-

International Journal of New Technologies in Science and Engineering. (n.d.). Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine. Available at: [Link]

-

Kumar, S., et al. (2018). Rapid and Efficient N-tert-butoxy carbonylation of Amines Catalyzed by Sulfated Tin Oxide Under Solvent-free Condition. Orbital: The Electronic Journal of Chemistry, 10(7), 503-508. Available at: [Link]

-

Royal Society of Chemistry. (2016). Organic & Biomolecular Chemistry. Available at: [Link]

-

Reddit. (2022). Has anyone any experience with this chemical? Mono-boc protected ethylenediamine stability concerns. Available at: [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

SciSpace. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

-

ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bioorg.org [bioorg.org]

- 3. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. redalyc.org [redalyc.org]

- 10. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. derpharmachemica.com [derpharmachemica.com]

N-BOC-N'-Mesyl Ethylenediamine: A Comprehensive Technical Guide for Drug Discovery Professionals

An in-depth examination of the synthesis, properties, and applications of tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate, a key building block in modern medicinal chemistry.

Introduction

N-BOC-N'-Mesyl ethylenediamine, systematically named tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate, is a strategically important bifunctional molecule utilized extensively in the synthesis of complex pharmaceutical agents. Its unique structural arrangement, featuring a Boc-protected amine and a mesyl-protected amine separated by an ethylene linker, offers medicinal chemists precise control over sequential chemical transformations. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, analytical characterization, and applications, with a particular focus on its role in the development of novel therapeutics.

Chemical Identity and Structure

At its core, N-BOC-N'-Mesyl ethylenediamine is a differentially protected derivative of ethylenediamine. The presence of the bulky tert-butyloxycarbonyl (Boc) group on one nitrogen atom and the electron-withdrawing methanesulfonyl (mesyl) group on the other allows for selective deprotection and subsequent functionalization, making it a versatile scaffold in multi-step synthetic sequences.

| Identifier | Value |

| CAS Number | 1190044-23-5[1] |

| IUPAC Name | tert-butyl N-[2-(methanesulfonamido)ethyl]carbamate |

| Molecular Formula | C₈H₁₈N₂O₄S[1] |

| Molecular Weight | 238.31 g/mol [1] |

| SMILES | CS(=O)(=O)NCCN(C(=O)OC(C)(C)C) |

graph "N-BOC-N'-Mesyl_ethylenediamine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; H1 [label="H", pos="-0.5,-0.5!", fontcolor="#5F6368"]; C1 [label="C", pos="1,0.5!", fontcolor="#202124"]; C2 [label="C", pos="2,0!", fontcolor="#202124"]; N2 [label="N", pos="3,0.5!", fontcolor="#202124"]; H2 [label="H", pos="3.5,0!", fontcolor="#5F6368"]; S [label="S", pos="-1.5,0.5!", fontcolor="#FBBC05"]; O1 [label="O", pos="-1.5,1.5!", fontcolor="#EA4335"]; O2 [label="O", pos="-2.5,0!", fontcolor="#EA4335"]; C3 [label="-CH3", pos="-0.5,2!", fontcolor="#202124"]; C4 [label="C", pos="4.5,0.5!", fontcolor="#202124"]; O3 [label="O", pos="5,1.5!", fontcolor="#EA4335"]; O4 [label="O", pos="5.5,0!", fontcolor="#EA4335"]; C5 [label="C(CH3)3", pos="6.5,1.5!", fontcolor="#202124"]; // Bonds N1 -- H1; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- H2; N1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- C3; N2 -- C4; C4 -- O3 [style=double]; C4 -- O4; O4 -- C5;

}

Figure 1: 2D Structure of N-BOC-N'-Mesyl ethylenediamine

Synthesis and Mechanism

The synthesis of N-BOC-N'-Mesyl ethylenediamine is typically achieved through a two-step process starting from the readily available N-Boc-ethylenediamine. This approach leverages the differential reactivity of the two amino groups in the starting material.

Synthetic Workflow

Figure 2: Synthetic workflow for N-BOC-N'-Mesyl ethylenediamine.

Experimental Protocol

Step 1: Mesylation of N-Boc-ethylenediamine

-

Dissolve N-Boc-ethylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Slowly add methanesulfonyl chloride (MsCl) (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The exothermicity of the reaction should be carefully managed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-BOC-N'-Mesyl ethylenediamine.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Aprotic solvents like DCM and THF are chosen because they do not participate in the reaction and readily dissolve the reactants.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and carbon dioxide, particularly with the reactive methanesulfonyl chloride.

-

Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and methanesulfonyl chloride, minimizing the formation of byproducts.

-

Non-nucleophilic Base: A hindered, non-nucleophilic base is used to neutralize the HCl byproduct without competing with the amine in reacting with the methanesulfonyl chloride.

Physicochemical and Analytical Properties

A thorough understanding of the physicochemical and analytical properties of N-BOC-N'-Mesyl ethylenediamine is essential for its effective use in synthesis and for quality control.

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in most common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. |

Analytical Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the methylene protons of the ethylenediamine backbone (two multiplets between 3.0 and 3.5 ppm), the methyl protons of the mesyl group (a singlet around 2.9 ppm), and the NH protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the Boc group, the ethylenediamine backbone, and the mesyl group.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch, C-H stretches, the C=O of the carbamate, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would typically show the protonated molecule [M+H]⁺.

Applications in Drug Development

The primary utility of N-BOC-N'-Mesyl ethylenediamine lies in its role as a versatile building block for the synthesis of molecules with diverse biological activities. The orthogonal nature of the Boc and mesyl protecting groups is the key to its synthetic value.

Role as a Bifunctional Linker

The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), while the mesyl group is stable to these conditions but can be removed under different conditions or can act as a good leaving group in nucleophilic substitution reactions. This differential reactivity allows for the sequential introduction of different functionalities at either end of the ethylenediamine spacer.

Figure 3: Orthogonal reactivity of N-BOC-N'-Mesyl ethylenediamine.

Synthesis of Protease Inhibitors

A significant application of this reagent is in the synthesis of protease inhibitors, a class of drugs that are crucial in the treatment of viral diseases (such as HIV and Hepatitis C) and cancer.[1] The ethylenediamine core can mimic a peptide bond, and the flanking functionalities, introduced via the deprotected amines, can be designed to interact with the active site of the target protease. For instance, it is a key intermediate in the synthesis of some antiviral drugs.

Safety and Handling

As a laboratory chemical, N-BOC-N'-Mesyl ethylenediamine should be handled with appropriate care.

-

Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

N-BOC-N'-Mesyl ethylenediamine is a valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its well-defined structure and predictable, orthogonal reactivity provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is paramount for its successful application in the discovery and development of new and effective pharmaceuticals.

References

-

MySkinRecipes. N-Boc-N'-Mesyl ethylenediamine. [Link]

Sources

A Technical Guide to the Physicochemical Properties of N-BOC-N'-Mesyl Ethylenediamine: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-BOC-N'-Mesyl ethylenediamine (tert-butyl 2-[(methylsulfonyl)amino]ethylcarbamate) is a critical building block in modern organic and medicinal chemistry. Its value lies in the orthogonal nature of its two nitrogen protecting groups: the acid-labile tert-butyloxycarbonyl (BOC) group and the robust methanesulfonyl (mesyl) group. This unique arrangement permits the selective, sequential functionalization of the ethylenediamine scaffold, a common motif in bioactive molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines authoritative analytical methods for its characterization, and details its applications, offering a vital resource for professionals engaged in complex molecule synthesis and drug discovery.

The Principle of Orthogonal Protection: The Value of N-BOC-N'-Mesyl Ethylenediamine

In multi-step organic synthesis, the strategic use of protecting groups is fundamental. Orthogonal protection refers to the use of multiple, distinct protecting groups within a single molecule that can be removed under different, non-interfering reaction conditions. This strategy provides chemists with precise control over which part of a molecule reacts, enabling the construction of complex architectures that would otherwise be inaccessible.

N-BOC-N'-Mesyl ethylenediamine is a quintessential example of an orthogonally protected bifunctional linker.[1]

-

N-BOC (tert-Butyloxycarbonyl) Group : This carbamate is the "workhorse" protecting group for amines. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable to a wide range of other reagents, including bases and nucleophiles.

-

N'-Mesyl (Methanesulfonyl) Group : This sulfonamide is exceptionally stable to acidic conditions that would cleave a BOC group. It is typically removed under harsh reducing conditions or by specific nucleophilic reagents, offering a distinct deprotection pathway.

This orthogonality allows a synthetic chemist to selectively deprotect and functionalize one nitrogen atom while the other remains shielded, and then subsequently deprotect the second nitrogen for further elaboration. This stepwise approach is invaluable for developing structure-activity relationships (SAR) and fine-tuning the properties of drug candidates.[1]

Core Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from chemical suppliers. The following table summarizes its core attributes.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | tert-butyl 2-[(methylsulfonyl)amino]ethylcarbamate | Standard Nomenclature |

| Synonyms | N-BOC-N'-Mesyl ethylenediamine | Common Abbreviation |

| CAS Number | 1190044-23-5 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₈N₂O₄S | [1][2][3] |

| Molecular Weight | 238.31 g/mol | [1][2] |

| MDL Number | MFCD21104313 | [1][2] |

| Appearance | Predicted to be a white to off-white solid at STP. | Based on similar protected diamines and sulfonamides which often have higher melting points than their liquid amine precursors. |

| Melting Point | Not explicitly reported in peer-reviewed literature. | Would be determined experimentally via capillary melting point apparatus. |

| Boiling Point | Not reported; likely to decompose upon heating at atmospheric pressure. | The presence of multiple functional groups increases the likelihood of thermal decomposition before boiling. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, THF) and insoluble or poorly soluble in water and non-polar solvents (e.g., Hexanes). | The carbamate and sulfonamide groups provide polarity, while the overall structure retains significant organic character. |

| pKa | Two values are predicted: the sulfonamide N-H is weakly acidic (pKa ~10-11), and the carbamate N-H is essentially non-acidic/non-basic. | The electron-withdrawing mesyl group renders the sulfonamide proton acidic. The lone pair on the carbamate nitrogen is delocalized into the carbonyl, making it non-basic. |

| LogP | Predicted to be low to moderate. | The combination of a lipophilic BOC group and polar sulfonamide and carbamate functionalities suggests a balance between hydrophobic and hydrophilic character. |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of N-BOC-N'-Mesyl ethylenediamine is paramount. A multi-technique approach is required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals include:

-

A sharp singlet at ~1.4 ppm integrating to 9 protons (the tert-butyl group of BOC).

-

A sharp singlet at ~2.9-3.0 ppm integrating to 3 protons (the methyl group of the mesyl moiety).

-

Two complex multiplets, likely in the range of 3.1-3.5 ppm, each integrating to 2 protons, corresponding to the two methylene (-CH₂-) groups of the ethylenediamine backbone.

-

Two broad signals corresponding to the two N-H protons (carbamate and sulfonamide), whose chemical shifts can vary depending on solvent and concentration.

-

-

¹³C NMR : The carbon spectrum will corroborate the structure, showing characteristic peaks for the BOC carbonyl (~156 ppm), the BOC quaternary carbon (~80 ppm), the BOC methyl carbons (~28 ppm), the mesyl methyl carbon (~40 ppm), and the two backbone methylene carbons (~40-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

-

N-H Stretching : Two distinct N-H stretching bands are expected around 3300-3400 cm⁻¹, one for the carbamate and one for the sulfonamide.

-

C=O Stretching : A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.

-

S=O Stretching : Two strong absorption bands, typically around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric), are definitive for the sulfonyl group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion : In an electrospray ionization (ESI) experiment, the expected peak would be the protonated molecule [M+H]⁺ at m/z 239.1, or the sodium adduct [M+Na]⁺ at m/z 261.1.

-

Fragmentation : Common fragmentation pathways include the loss of the tert-butyl group (-57 Da) or the entire BOC group (-101 Da), providing clear diagnostic markers.

Analytical Workflow for Quality Control

The following workflow is a self-validating system to ensure the identity, structure, and purity of a synthesized or purchased batch of N-BOC-N'-Mesyl ethylenediamine.

Experimental Protocols for Property Determination

The following protocols describe standard, reliable methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

-

Rationale : The melting point is a crucial indicator of purity. A sharp, narrow melting range typically signifies a pure compound, while a broad, depressed range suggests the presence of impurities.

-

Methodology :

-

Ensure the sample is completely dry by placing it under high vacuum for several hours.

-

Load a small amount of the crystalline solid into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

-

Perform the measurement in triplicate for accuracy.

-

Protocol: Solubility Determination (Shake-Flask Method)

-

Rationale : This method determines the equilibrium solubility of a compound in a given solvent, a critical parameter for reaction setup, purification, and formulation.

-

Methodology :

-

Add an excess amount of N-BOC-N'-Mesyl ethylenediamine to a known volume (e.g., 1.0 mL) of the chosen solvent (e.g., ethyl acetate) in a sealed vial. "Excess" ensures that a saturated solution is formed.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for several hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Quantify the concentration of the compound in the supernatant. This can be done gravimetrically (by evaporating the solvent and weighing the residue) or, more accurately, by a calibrated analytical technique like HPLC.

-

Express the solubility in units such as mg/mL or mol/L.

-

Applications in Research and Drug Development

The primary utility of N-BOC-N'-Mesyl ethylenediamine is as a versatile intermediate for the synthesis of complex, nitrogen-containing molecules.[1]

-

Pharmaceutical Intermediates : It is a key building block in the synthesis of pharmaceuticals, particularly for molecules that require a precisely substituted diamine linker. This includes enzyme inhibitors (e.g., protease inhibitors), receptor ligands, and other bioactive compounds where the spacing and functionality of nitrogen atoms are critical for biological activity.[1]

-

Combinatorial Chemistry : The orthogonal nature of the protecting groups makes it an ideal scaffold for creating libraries of compounds. One end can be attached to a solid support, while the other is elaborated through various reactions, followed by cleavage and further modification at the newly deprotected site.

-

Ligand Synthesis : It is used to construct specialized nitrogen-based ligands for catalysis, where the defined geometry of the diamine backbone is essential for coordinating with metal centers.[1]

-

Peptide Mimetics : The ethylenediamine core can serve as a mimic of a dipeptide unit, allowing for the creation of non-natural peptide analogs (peptidomimetics) with enhanced stability or modified pharmacological profiles.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-BOC-N'-Mesyl ethylenediamine is not widely available, precautions should be based on analogous compounds containing amine, carbamate, and sulfonamide functionalities.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture and atmospheric components.[1]

Conclusion

N-BOC-N'-Mesyl ethylenediamine stands out as a sophisticated and highly valuable synthetic intermediate. Its defining feature—the orthogonally protected nitrogen atoms—provides chemists with the strategic flexibility required for the efficient and controlled synthesis of complex molecular targets. A thorough understanding of its physicochemical properties and the analytical methods used for its characterization is essential for its effective application in pharmaceutical research, drug development, and advanced materials science.

References

- Wiley-VCH. (n.d.). Supporting Information.

- BLD Pharm. (n.d.). N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5.

- BenchChem. (n.d.). N-Boc-N-methylethylenediamine | 121492-06-6.

- Sigma-Aldrich. (n.d.). N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5.

- PubChem. (n.d.). N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424. National Institutes of Health.

- ChemBK. (2024). N-Boc-N-methyl-ethylenediamine.

- SpectraBase. (n.d.). N-Boc-ethylenediamine.

- The Royal Society of Chemistry. (2013). Electronic supplementary information Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3).

- Arctom. (n.d.). CAS NO. 1190044-23-5 | tert-butyl N-(2-methanesulfonamidoethyl)carbamate.

- Guidechem. (n.d.). N-Boc-éthylènediamine 57260-73-8 wiki.

- MySkinRecipes. (n.d.). N-Boc-N'-Mesyl ethylenediamine.

- Chem-Impex. (n.d.). N-Boc-N'-methylethylenediamine.

- Yao, R-S., et al. (n.d.).

- PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine.

- PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | C9H20N2O3 | CID 12106198. National Institutes of Health.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Guidechem. (n.d.). N-Boc-Ethylenediamine 57260-73-8.

- Sigma-Aldrich. (n.d.). tert-Butyl n-[2-(ethylamino)ethyl]carbamate | 113283-93-5.

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

- PubChem. (n.d.). tert-Butyl methyl(2-(methylamino)ethyl)carbamate. National Institutes of Health.

- PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277. National Institutes of Health.

- Sigma-Aldrich. (n.d.). N-Boc-ethylenediamine.

- NIST. (n.d.). Ethylenediamine. NIST WebBook.

- PubChem. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate | C9H20N2O2 | CID 13855174. National Institutes of Health.

- PubChem. (n.d.). N-BOC-ethylenediamine | C7H16N2O2 | CID 187201. National Institutes of Health.

- ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine.

- Biosynth. (n.d.). N-Boc-ethylenediamine | 57260-73-8 | FB18943.

Sources

"N-BOC-N'-Mesyl ethylenediamine molecular weight and formula"

An In-Depth Technical Guide to N-BOC-N'-Mesyl Ethylenediamine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

N-BOC-N'-Mesyl ethylenediamine is a strategically important bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring an ethylenediamine scaffold with two distinct and orthogonally-labile protecting groups—the acid-sensitive tert-Butyloxycarbonyl (BOC) group and the more robust methanesulfonyl (Mesyl) group—offers chemists precise control over sequential chemical transformations. This guide provides a comprehensive overview of its core properties, a detailed synthetic workflow, its critical applications in drug development, and essential safety protocols for its handling. The primary utility of this reagent lies in its capacity to serve as a versatile linker and amine source in the synthesis of complex, high-value molecules such as protease inhibitors and other bioactive compounds.[1]

Core Molecular and Physicochemical Properties

The foundational characteristics of N-BOC-N'-Mesyl ethylenediamine define its function and applicability in synthetic chemistry. These properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂O₄S | [1][2][3] |

| Molecular Weight | 238.31 g/mol | [1][2][3] |

| CAS Number | 1190044-23-5 | [1][2][3] |

| IUPAC Name | tert-butyl (2-(methylsulfonamido)ethyl)carbamate | |

| Appearance | Assumed to be a solid or oil | |

| Storage | Room temperature, dry, sealed environment | [1] |

Chemical Structure and Functional Analysis

The unique reactivity of N-BOC-N'-Mesyl ethylenediamine is a direct consequence of its molecular architecture.

Caption: 2D Structure of N-BOC-N'-Mesyl ethylenediamine

Caption: 2D Structure of N-BOC-N'-Mesyl ethylenediamine

-

Ethylenediamine Backbone: A two-carbon linker providing flexibility and two points for functionalization.

-

N-BOC Group: The tert-Butyloxycarbonyl protecting group is notoriously sensitive to acidic conditions (e.g., trifluoroacetic acid, TFA) but stable to a wide range of other reagents, including bases and nucleophiles. This allows for its selective removal without affecting the mesyl group.

-

N'-Mesyl Group: The methanesulfonyl group is a robust protecting group, stable to acidic conditions used for BOC removal. It is typically cleaved under more forcing reductive conditions or can be activated to serve as a leaving group in certain reactions. This differential stability is the cornerstone of its utility.

Synthesis and Purification Workflow

The synthesis of N-BOC-N'-Mesyl ethylenediamine is logically achieved by the sequential protection of ethylenediamine. A common and efficient strategy begins with the readily available mono-protected N-BOC-ethylenediamine.

Synthetic Strategy Overview

The primary amine of N-BOC-ethylenediamine is significantly more nucleophilic than the carbamate-protected amine, allowing for a highly selective reaction with an electrophilic sulfonating agent like methanesulfonyl chloride (MsCl). The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Caption: Synthetic workflow for N-BOC-N'-Mesyl ethylenediamine.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Preparation: To a solution of N-BOC-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq).

-

Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-BOC-N'-Mesyl ethylenediamine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Core Applications in Drug Development

The primary value of N-BOC-N'-Mesyl ethylenediamine in drug discovery is its role as a "scaffold with switches," allowing for the selective and sequential elaboration of a molecule.

The Principle of Orthogonal Deprotection

Orthogonal protection is a strategy that allows for the deprotection of one functional group in the presence of another. This is crucial for building complex molecules where different parts of the molecule must be added in a specific order.

Caption: Orthogonal deprotection pathways of the title compound.

Pathway A (Most Common): The BOC group is selectively removed with an acid like TFA, unmasking a primary amine. This amine is now available for reaction (e.g., amide bond formation, reductive amination) while the mesyl-protected amine remains untouched.

Pathway B: While less common for simple deprotection, the mesyl group can be removed under specific, often harsh, conditions, leaving the BOC group intact. This pathway is less favored due to the robustness of the mesyl group.

This selective functionalization is instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[4] The compound is particularly valuable in creating protease inhibitors, antiviral compounds, and peptide nucleic acids.[1][4]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for N-BOC-N'-Mesyl ethylenediamine is not widely available, data from structurally similar compounds like N-BOC-ethylenediamine indicate that it should be handled as a hazardous substance.[5][6][7]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is presumed to be corrosive and can cause severe skin burns and eye damage.[5][7][8][9] Strict adherence to safety protocols is mandatory.

| Equipment | Specification | Purpose |

| Eye/Face Protection | Chemical splash goggles and face shield | Protects against splashes and vapors[10] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and chemical burns[10] |

| Body Protection | Chemical-resistant lab coat over full-length clothing | Protects skin from accidental spills[10] |

| Respiratory | Use only in a certified chemical fume hood | Prevents inhalation of potentially harmful vapors[10] |

Handling and Storage Procedures

-

Handling: Always handle this compound inside a chemical fume hood. Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8] Ensure adequate ventilation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1] It may be sensitive to air and moisture.

Conclusion

N-BOC-N'-Mesyl ethylenediamine stands out as a highly valuable and versatile intermediate for the research scientist. Its pre-installed, orthogonally protected amine functionalities provide a reliable and efficient route to complex molecular architectures. By enabling precise, stepwise modifications, this reagent streamlines synthetic pathways, reduces unwanted side reactions, and ultimately accelerates the discovery and development of novel therapeutic agents. Its proper application, grounded in a solid understanding of its chemical reactivity and safety requirements, empowers chemists to build better molecules more effectively.

References

- MySkinRecipes. N-Boc-N'-Mesyl ethylenediamine.

- Sigma-Aldrich. N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5.

- BLD Pharm. 1190044-23-5|N-BOC-N'-Mesyl ethylenediamine.

- Sigma-Aldrich. N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5.

- Benchchem.

- Benchchem. Personal protective equipment for handling N-Boc-N-methylethylenediamine.

- Benchchem. N-Boc-N'-Mesyl ethylenediamine | 1190044-23-5.

- Sigma-Aldrich.

- AAT Bioquest.

- Santa Cruz Biotechnology. N-(t-Boc)ethylenediamine.

- Fisher Scientific.

- PubChem - NIH. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201.

Sources

- 1. N-Boc-N'-Mesyl ethylenediamine [myskinrecipes.com]

- 2. N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5 [sigmaaldrich.com]

- 3. 1190044-23-5|N-BOC-N'-Mesyl ethylenediamine|BLD Pharm [bldpharm.com]

- 4. N-BOC-N'-Mesyl ethylenediamine | 1190044-23-5 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. N-BOC-ethylenediamine | C7H16N2O2 | CID 187201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide: Understanding the Role of the BOC Protecting Group in Ethylenediamine

Abstract

The selective functionalization of symmetrical diamines, such as ethylenediamine, is a recurrent challenge in organic synthesis. This technical guide provides a comprehensive exploration of the tert-butyloxycarbonyl (BOC) protecting group's role in addressing this challenge. We will delve into the mechanistic principles governing the selective mono-protection of ethylenediamine, detail field-proven experimental protocols, and discuss the strategic applications of the resulting N-Boc-ethylenediamine in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Challenge of Symmetrical Diamines and the Utility of Protecting Groups

Ethylenediamine, with its two primary amine functionalities, is a valuable C2 building block in organic synthesis.[1] However, the similar reactivity of its two nucleophilic centers often leads to a mixture of mono- and di-substituted products in reactions, complicating purification and reducing the yield of the desired product.[1] To achieve selective functionalization, it is often necessary to temporarily block one of the amine groups, allowing the other to react selectively. This is where the concept of protecting groups becomes paramount.[]

An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule.[][3] The tert-butyloxycarbonyl (BOC) group has emerged as a cornerstone in this regard, particularly for the protection of amines.[3] Its stability in basic, nucleophilic, and reductive environments, combined with its facile cleavage under acidic conditions, makes it an excellent choice for a wide range of synthetic transformations.[1][3]

This guide will focus specifically on the application of the BOC group to ethylenediamine, a process that yields the versatile intermediate, N-Boc-ethylenediamine. This bifunctional molecule, possessing both a free primary amine and a protected primary amine, serves as a masked diamine synthon, enabling controlled, stepwise modifications.[4]

The Mechanism of BOC Protection and Deprotection

Protection: The Reaction with Di-tert-butyl dicarbonate (Boc₂O)

The most common method for introducing the BOC group is through the reaction of the amine with di-tert-butyl dicarbonate, often referred to as BOC anhydride (Boc₂O).[5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of Boc₂O.[6][7] This leads to the formation of a tetrahedral intermediate which then collapses, displacing a tert-butyl carbonate leaving group.[7] This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butanol.[7]

The key challenge in the context of ethylenediamine is achieving mono-protection. Several strategies have been developed to favor the formation of N-Boc-ethylenediamine over the di-protected byproduct.[1] These often rely on:

-

Slow addition of Boc₂O: Minimizing the local concentration of the protecting agent reduces the likelihood of a second reaction with the initially formed mono-protected product.[1]

-

Using an excess of ethylenediamine: Statistically, this favors the reaction of Boc₂O with the more abundant unprotected diamine.[1]

-

In situ mono-protonation: By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt, rendering it unreactive towards the electrophilic Boc₂O.[8][9]

Deprotection: Acid-Labile Cleavage

The removal of the BOC group is typically achieved under acidic conditions.[5][10] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which makes the carbonyl carbon more electrophilic.[10] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[10]

Common reagents for BOC deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[12]

Experimental Protocols for the Selective Mono-BOC Protection of Ethylenediamine

The following protocols represent validated methods for the synthesis of N-Boc-ethylenediamine, offering flexibility in terms of reagents and reaction conditions.

Protocol 1: Direct Protection with Slow Addition

This straightforward method relies on controlling the stoichiometry and addition rate of the Boc anhydride.[1]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve an excess of ethylenediamine (e.g., 5-10 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.[1]

-

Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane and place it in a dropping funnel.

-

Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

-

Upon completion, wash the reaction mixture with water and brine to remove excess ethylenediamine and other water-soluble byproducts.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-ethylenediamine.[1]

-

Purify the product by column chromatography on silica gel if necessary.[1]

Protocol 2: Mono-Protonation Strategy

This method enhances selectivity by deactivating one of the amine groups.[9]

Materials:

-

Ethylenediamine

-

Anhydrous Methanol (MeOH)

-

Hydrogen Chloride (HCl) gas or a solution of HCl in an organic solvent

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Prepare a solution of one equivalent of HCl in anhydrous methanol.

-

Cool this solution to 0 °C and slowly add one equivalent of ethylenediamine with stirring.[9]

-

Allow the mixture to stir for 15-30 minutes to ensure the formation of the mono-hydrochloride salt.[9]

-

Add one equivalent of Boc₂O, either neat or as a solution in methanol, to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring its progress by TLC or LC-MS.

-

After the reaction is complete, evaporate the methanol under reduced pressure.

-

Add water to the residue and basify the aqueous solution with 2N NaOH to a pH > 12.[8]

-

Extract the product into dichloromethane or diethyl ether (3x).[8]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Boc protected ethylenediamine.[8]

Visualization of Key Processes

Reaction Scheme for Mono-BOC Protection

Caption: Selective mono-BOC protection of ethylenediamine.

Deprotection Workflow

Caption: General workflow for the deprotection of N-Boc-ethylenediamine.

Physicochemical Properties and Data

A summary of the key physicochemical properties of N-Boc-ethylenediamine is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O₂ | [13][14] |

| Molecular Weight | 160.21 g/mol | [13][15] |

| Appearance | Clear colorless to very light yellow oily liquid | [13] |

| Boiling Point | 72-80 °C at 0.1 mm Hg | [13] |

| Density | ~1.012 g/mL at 20 °C | [13] |

| Refractive Index | ~1.458 at 20 °C | [13] |

| Solubility | Miscible with methanol and chloroform. Slightly miscible with water. | [13][16] |

Applications in Drug Development and Organic Synthesis

The strategic importance of mono-Boc protected ethylenediamine lies in its ability to act as a versatile bifunctional building block.[4] The free amine can undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, while the BOC-protected amine remains inert. Subsequently, the BOC group can be removed to reveal a new primary amine for further functionalization. This orthogonal protection strategy is critical in multi-step syntheses.[4][17]

In the pharmaceutical industry, N-Boc-ethylenediamine is a crucial intermediate for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[4] The ethylenediamine moiety is a common structural motif in many bioactive compounds, and this reagent provides a controlled method for its incorporation.[4] For instance, it has been utilized in the development of potent anticancer agents.[4] Furthermore, it is employed in peptide synthesis, bioconjugation to link biomolecules with drugs or imaging agents, and in the creation of functionalized polymers.[13][14][16]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of the protection reaction should always be monitored by an appropriate analytical technique, such as TLC or LC-MS.[1] This allows for the real-time assessment of the reaction's completeness and the formation of byproducts. The purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) and compared with established literature data.[8] For deprotection, the complete removal of the BOC group can be verified by the disappearance of the characteristic tert-butyl signal in the ¹H NMR spectrum and the appearance of the free amine signals.

Conclusion

The BOC protecting group plays an indispensable role in harnessing the synthetic potential of ethylenediamine. By enabling the selective mono-functionalization of this symmetrical diamine, it provides a robust and versatile platform for the construction of complex molecular architectures. The methodologies outlined in this guide, grounded in established chemical principles and validated by extensive application, offer researchers a reliable toolkit for the synthesis and utilization of N-Boc-ethylenediamine. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols will undoubtedly facilitate innovation in drug discovery and the broader field of organic synthesis.

References

-

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide. Benchchem. 18

-

Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. Benchchem. 1

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. 19

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. 11

-

Synthesis method of N-BOC-ethylenediamine. Google Patents. 20

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.

-

N-Boc-Ethylenediamine. ChemicalBook. 13

-

Peptide Synthesis. Chemistry LibreTexts. 6

-

The Versatility of Mono-Boc Protected Ethylenediamine: A Technical Guide for Researchers. Benchchem. 4

-

The Enduring Advantage of Boc Protection: A Comparative Guide for Amine Protection Strategies. Benchchem. 3

-

How to protect one amine group in ethylenediamine, it's possible?. ResearchGate.

-

N-BOC-ethylenediamine. PubChem.

-

N-Boc-ethylenediamine. Chem-Impex.

-

A Convenient Large Scale Synthesis of N-BOC-Ethylenediamine. Synthetic Communications.

-

Synthesis method of N-BOC-ethylenediamine. WIPO Patentscope.

-

Der Pharma Chemica. Scholars Research Library.

-

N-Boc-ethylenediamine ≥98.0 (NT) tert-Butyl N-(2-aminoethyl)carbamate. Sigma-Aldrich.

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.

-

Selective Mono-BOC Protection of Diamines. Synthetic Communications.

-

Amine Protection / Deprotection. Fisher Scientific.

-

How do I remove N-Boc Ethylene Diamine during workup??. ResearchGate.

-

Boc Protecting Group for Amines. Chemistry Steps.

-

Protecting Groups and Orthogonal Protection Strategies.

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry.

-

N-Boc-ethylenediamine, 98%, may cont up to 5% tert-butanol. Fisher Scientific.

-

Technical Support Center: Boc Deprotection of Ethylenediamine Derivatives. Benchchem. 12

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Selective Mono‐BOC Protection of Diamines. ResearchGate.

-

Synthesis and biological evaluation of novel benzofuran-based selective glycogen synthase kinase-3β (GSK-3β) inhibitors. Organic & Biomolecular Chemistry.

-

Mono-Boc-Protection of Diamines. Sigma-Aldrich.

-

Selective Mono-Boc-Protection of Bispidine. Sciforum.

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

-